2-Chloro-5-(cyclobutylmethoxy)pyridine
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Overview
Description
2-Chloro-5-(cyclobutylmethoxy)pyridine is an organic compound that belongs to the class of chloropyridines. This compound is characterized by a pyridine ring substituted with a chlorine atom at the 2-position and a cyclobutylmethoxy group at the 5-position. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(cyclobutylmethoxy)pyridine typically involves the chlorination of 5-(cyclobutylmethoxy)pyridine. One common method includes the reaction of 5-(cyclobutylmethoxy)pyridine with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds with the substitution of the hydrogen atom at the 2-position of the pyridine ring with a chlorine atom, yielding this compound.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(cyclobutylmethoxy)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The chlorine atom at the 2-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The cyclobutylmethoxy group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Oxidation: Ketones or carboxylic acids.
Reduction: Piperidine derivatives.
Scientific Research Applications
2-Chloro-5-(cyclobutylmethoxy)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as an intermediate in drug synthesis.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(cyclobutylmethoxy)pyridine involves its interaction with specific molecular targets. The chlorine atom and the cyclobutylmethoxy group contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound can modulate biochemical pathways by inhibiting or activating these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-methylpyridine: Similar structure but with a methyl group instead of a cyclobutylmethoxy group.
2-Chloro-5-chloromethylpyridine: Contains a chloromethyl group at the 5-position.
2-Chloro-5-methoxypyridine: Features a methoxy group at the 5-position.
Uniqueness
2-Chloro-5-(cyclobutylmethoxy)pyridine is unique due to the presence of the cyclobutylmethoxy group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
2-chloro-5-(cyclobutylmethoxy)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c11-10-5-4-9(6-12-10)13-7-8-2-1-3-8/h4-6,8H,1-3,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWRSKZWHIJXPEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COC2=CN=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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